5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid
Overview
Description
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H9NO3. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzylamine with diethyl oxalate, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- 2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines
Uniqueness
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-quinoline-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h4-5H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNLJIYTZMPFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(=O)O)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225047 | |
Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1471468-86-6 | |
Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1471468-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-5-oxo-2-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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